tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate: is an organic compound that features a pyrrole ring substituted with a tert-butyl group and a phenyl ring, which is further substituted with another tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl phenyl ketone with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the pyrrole ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its structural features may contribute to the development of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism by which tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrrole ring can participate in π-π stacking interactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridyl
- Tris(2,4-di-tert-butylphenyl) phosphite
- 2,4,6-Tri-tert-butylphenol
Uniqueness: tert-Butyl 2-(4-(tert-butyl)phenyl)-1H-pyrrole-1-carboxylate stands out due to its combination of a pyrrole ring with tert-butyl and phenyl substituents. This unique structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C19H25NO2 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-tert-butylphenyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-18(2,3)15-11-9-14(10-12-15)16-8-7-13-20(16)17(21)22-19(4,5)6/h7-13H,1-6H3 |
InChI Key |
RYUHOVVWODURNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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